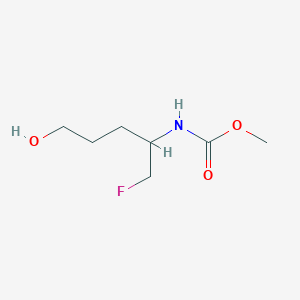
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate
Übersicht
Beschreibung
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate, also known as FMOC, is a chemical compound that has been used in scientific research for its various properties. This compound is a carbamate derivative that has been synthesized through a specific method.
Wirkmechanismus
The mechanism of action of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate involves its ability to protect the amine group of amino acids during peptide synthesis. This protection is achieved through the formation of a covalent bond between the amine group and the carbamate group of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate. This bond is stable under the conditions of peptide synthesis, allowing for the selective deprotection of other functional groups.
Biochemische Und Physiologische Effekte
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate does not have any known biochemical or physiological effects. This compound is used solely for scientific research purposes and is not intended for human or animal consumption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate in lab experiments is its ability to selectively protect the amine group of amino acids during peptide synthesis. This protection allows for the synthesis of complex peptides with multiple functional groups. However, one limitation of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate is that it can be difficult to remove after peptide synthesis is complete. This can result in decreased yields and purity of the final product.
Zukünftige Richtungen
There are several future directions for the use of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate in scientific research. One potential application is in the synthesis of complex peptides for use in drug discovery. Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate can be used to protect the amine group of amino acids during the synthesis of these peptides, allowing for the creation of novel drug candidates. Additionally, Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate can be used as a fluorescent labeling reagent for the detection and analysis of proteins and peptides in biological samples. Overall, Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate has the potential to be a valuable tool in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate has been used in various scientific research applications due to its unique properties. One of the primary uses of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate is as a protecting group for amino acids during peptide synthesis. This compound can protect the amine group of the amino acid, allowing for the selective deprotection of other functional groups during the synthesis process. Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate has also been used as a fluorescent labeling reagent for proteins and peptides, allowing for their detection and analysis.
Eigenschaften
CAS-Nummer |
124211-05-8 |
|---|---|
Produktname |
Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate |
Molekularformel |
C7H14FNO3 |
Molekulargewicht |
179.19 g/mol |
IUPAC-Name |
methyl N-(1-fluoro-5-hydroxypentan-2-yl)carbamate |
InChI |
InChI=1S/C7H14FNO3/c1-12-7(11)9-6(5-8)3-2-4-10/h6,10H,2-5H2,1H3,(H,9,11) |
InChI-Schlüssel |
WKEYGEGSUZPGKA-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(CCCO)CF |
Kanonische SMILES |
COC(=O)NC(CCCO)CF |
Synonyme |
Carbamic acid, [1-(fluoromethyl)-4-hydroxybutyl]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

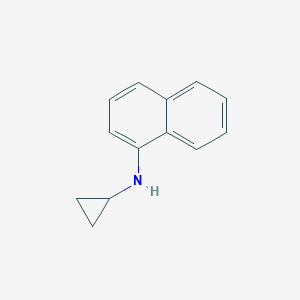
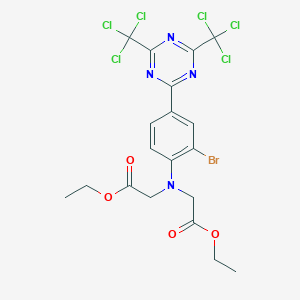
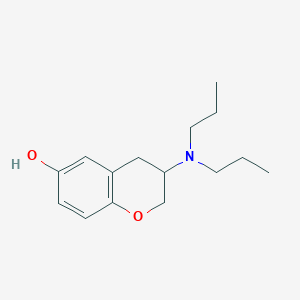
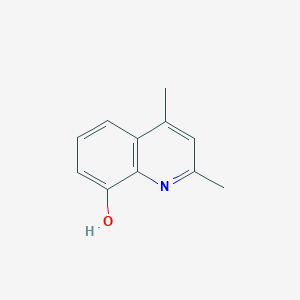
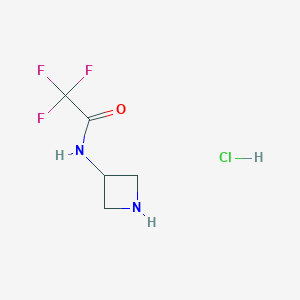
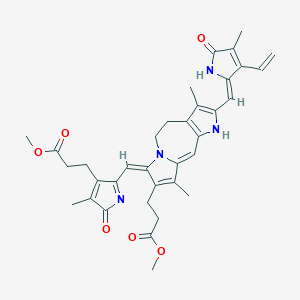
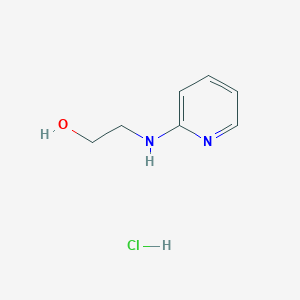
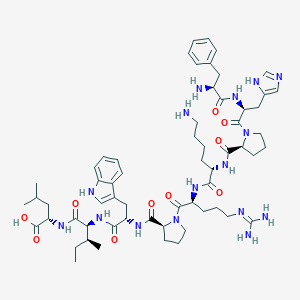
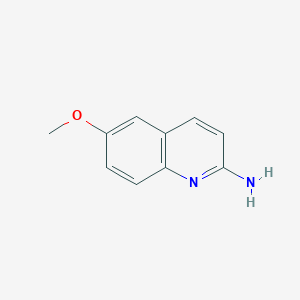
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)
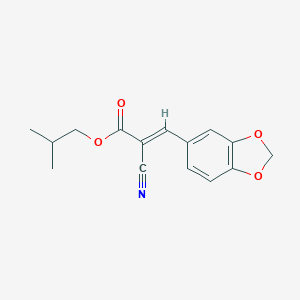
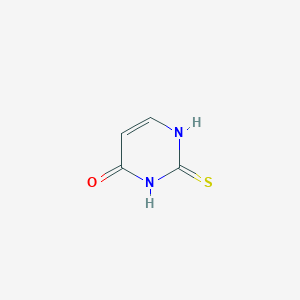
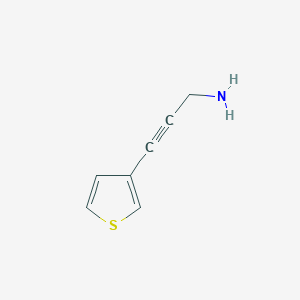
![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)